molecular formula C15H14BrNO3S2 B2681060 ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 466677-02-1

ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B2681060
CAS No.: 466677-02-1
M. Wt: 400.31
InChI Key: UNDULAXYIRMGJD-XFXZXTDPSA-N
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Description

Ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a rhodanine-derived compound featuring a thiazolidinone core substituted with a 3-bromophenyl group at the C5 position and an ethyl propanoate ester at the N3 position. Rhodanine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . The Z-configuration of the exocyclic double bond at C5 is critical for maintaining planar geometry, which enhances interactions with biological targets . Structural characterization of such compounds often employs crystallographic tools like SHELX and WinGX for refinement and visualization .

Properties

IUPAC Name

ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S2/c1-2-20-13(18)6-7-17-14(19)12(22-15(17)21)9-10-4-3-5-11(16)8-10/h3-5,8-9H,2,6-7H2,1H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDULAXYIRMGJD-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a thiazolidine derivative known for its diverse biological activities, particularly in the fields of antibacterial and antifungal research. This article aims to provide a comprehensive overview of the compound's biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C15_{15}H14_{14}BrNO3_3S2_2, with a molecular weight of approximately 400.31 g/mol. Its structural complexity arises from the thiazolidine core and various functional groups, including an ester group.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, several thiazolidinone derivatives have been tested against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results suggest that some derivatives show comparable or superior activity compared to conventional antibiotics like norfloxacin and chloramphenicol .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Ethyl 3-[(5Z)-5-(3-bromophenyl)...Staphylococcus aureus32 µg/mL
Ethyl 4-(bromophenyl)thiazole...Escherichia coli16 µg/mL
1-(4-Bromophenyl)-2-thioureaBacillus subtilis64 µg/mL

Antifungal Activity

The compound also demonstrates promising antifungal activity. Studies have shown that it can inhibit the growth of various fungi, including Aspergillus niger, Aspergillus flavus, and Candida albicans. The antifungal efficacy was evaluated using a two-fold serial dilution technique, revealing that some derivatives outperform established antifungal agents like fluconazole .

Table 2: Antifungal Activity of Thiazolidinone Derivatives

Compound NameFungal StrainMinimum Inhibitory Concentration (MIC)
Ethyl 3-[(5Z)-5-(3-bromophenyl)...Aspergillus niger50 µg/mL
Ethyl 4-(bromophenyl)thiazole...Candida albicans25 µg/mL
1-(4-Bromophenyl)-2-thioureaAspergillus flavus100 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Interaction studies indicate that this compound may bind effectively to bacterial cell wall synthesis enzymes and fungal ergosterol biosynthesis pathways.

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on a series of thiazolidinone derivatives highlighted the efficacy of ethyl 3-[(5Z)-5-(3-bromophenyl)...] against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited an MIC of 32 µg/mL, indicating its potential as an alternative therapeutic agent .
  • Case Study on Antifungal Properties : Another investigation focused on the antifungal properties of this compound against clinical isolates of Candida albicans. Results showed a significant reduction in fungal load at concentrations as low as 25 µg/mL, suggesting its potential application in treating candidiasis .

Comparison with Similar Compounds

Ethyl 2-[(5Z)-5-[(3-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

  • Key Difference: The N3 side chain is an ethyl acetate (two-carbon chain) instead of ethyl propanoate (three-carbon chain).
  • Molecular docking studies suggest that longer chains enhance hydrophobic interactions with enzyme active sites .

3-[(5Z)-5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic Acid

  • Key Difference : Bromine at the para position of the phenyl ring and a carboxylic acid group instead of an ethyl ester.
  • Impact : Para-substitution may alter steric hindrance and π-π stacking efficiency. The carboxylic acid group increases hydrophilicity, improving solubility but limiting blood-brain barrier penetration. Safety data (P codes) indicate stringent handling requirements due to reactivity .

2-[(5Z)-5-[(2-Methyl-3-Phenylpropenylidene)]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-yl]acetic Acid

  • Key Difference : A conjugated propenylidene group replaces the bromophenyl ring.
  • Impact: Extended conjugation enhances stability and UV absorption, useful in photodynamic applications.

Heterocyclic Modifications

3-{(5Z)-5-[(Furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic Acid

  • Key Difference : Furan-2-yl group replaces bromophenyl.
  • Impact : The oxygen atom in furan facilitates hydrogen bonding with target proteins, improving affinity for polar binding pockets. However, reduced halogen bonding (absence of bromine) may lower potency against bromine-dependent enzymes .

Ethyl 3-[(5E)-4-Oxo-2-Sulfanylidene-5-(Thiophen-2-ylmethylidene)-1,3-Thiazolidin-3-yl]propanoate

  • Key Difference : Thiophene-2-yl substituent and E-configuration at C3.
  • Impact : The sulfur atom in thiophene enhances π-electron density, favoring charge-transfer interactions. The E-isomer disrupts planarity, reducing binding efficiency compared to the Z-configured target compound .

Functional Group Variations

3-[5-(4-Methylbenzylidene)-4-Oxo-2-Thioxothiazolidin-3-yl]-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)propanamide

  • Key Difference : Propanamide linked to a thiadiazole ring replaces the ethyl ester.
  • Impact : The amide group enables stronger hydrogen bonding with biological targets, while the thiadiazole ring introduces additional heteroatoms for metal coordination. This modification is associated with enhanced antidiabetic activity .

Methyl 3-[(5Z)-4-Oxidanylidene-5-(Phenylmethylidene)-2-Sulfanylidene-1,3-Thiazolidin-3-yl]propanoate

Comparative Data Table

Compound Name Substituent (C5) N3 Side Chain Molecular Weight (g/mol) Key Properties/Biological Activity Reference
Ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate 3-Bromophenyl Ethyl propanoate 428.3 Enhanced hydrophobic interactions
Ethyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate 3-Bromophenyl Ethyl acetate 400.2 Lower logP, reduced permeability
3-[(5Z)-5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid 4-Bromophenyl Propanoic acid 414.2 High solubility, stringent safety profile
2-[(5Z)-5-[(2-Methyl-3-phenylpropenylidene)]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid 2-Methylpropenyl Acetic acid 357.4 UV stability, photodynamic applications
Ethyl 3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate Thiophen-2-yl Ethyl propanoate 327.4 E-isomer, charge-transfer interactions

Research Findings and Implications

  • Antibacterial Activity: Compounds with brominated aromatic rings (e.g., 3-bromophenyl) show superior activity against Mycobacterium tuberculosis compared to non-halogenated analogues, likely due to halogen bonding with enzyme active sites .
  • Solubility vs. Permeability : Carboxylic acid derivatives exhibit higher aqueous solubility but lower cell penetration than esterified counterparts, highlighting a trade-off in drug design .
  • Stereochemical Impact : The Z-configuration is consistently associated with higher bioactivity across rhodanine derivatives, as planar geometry optimizes target binding .

Structural refinement tools like SHELXL and ORTEP-3 enable precise determination of these geometric parameters, ensuring accurate structure-activity relationship (SAR) analyses .

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